Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Overview
Description
Ethyl 2-(4-hydroxyphenyl)acetate, also known as ethyl (4-hydroxyphenyl)acetate, is a chemical compound with the molecular formula C10H12O312. It has a molecular weight of 180.212. The compound is typically stored at room temperature1.
Synthesis Analysis
The synthesis of Ethyl 2-(4-hydroxyphenyl)acetate is not explicitly mentioned in the search results. However, it’s worth noting that the compound could potentially be synthesized from precursors such as 4-Hydroxyphenyl2 and Ethanol2.Molecular Structure Analysis
The InChI code for Ethyl 2-(4-hydroxyphenyl)acetate is 1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-(4-hydroxyphenyl)acetate are not detailed in the search results.Physical And Chemical Properties Analysis
Ethyl 2-(4-hydroxyphenyl)acetate is a crystal, lump, or liquid with a color ranging from very pale yellow to brown1. It has a density of 1.1±0.1 g/cm32, a boiling point of 290.8±15.0 °C at 760 mmHg2, and a melting point of 36-38°C2. The compound has a flash point of 122.7±13.2 °C2.Scientific Research Applications
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Field : Natural Product Chemistry
- Application : The compound (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide, a natural product isolated from Croton Pullei, has been studied .
- Method : Computational simulations were performed using theoretical calculations at DFT level to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data .
- Results : The theoretical results were compared with the experimental data through linear regression to define the most probable structure .
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Field : Coordination Chemistry
- Application : Two new Cobalt(II) complexes have been synthesized from a novel ligand, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid .
- Method : These compounds were characterized based on their powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis and MS spectral data .
- Results : The ligand displayed moderate antibacterial activity against several bacterial strains. The cobalt(II) complexes showed varying degrees of antibacterial activity .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning"1. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes)1.
Future Directions
The future directions for the use and study of Ethyl 2-(4-hydroxyphenyl)acetate are not specified in the search results. However, given its properties, it could potentially be used in various chemical and pharmaceutical applications.
properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUFSKXRCPIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887494 | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |
CAS RN |
68758-68-9 | |
Record name | Ethyl α,4-dihydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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